molecular formula C11H11F2N3O2S B7811146 2-((4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

2-((4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

Cat. No.: B7811146
M. Wt: 287.29 g/mol
InChI Key: BQRLEZNIGUEVBI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₃F₂N₃O₂S Molecular Weight: 301.32 g/mol CAS No.: 1172878-64-6 Purity: 95%

This compound features a pyrazolo[3,4-b]pyridine core with a difluoromethyl group at position 4, an ethyl substituent at position 2, and a thioacetic acid moiety at position 6. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the ethyl chain balances lipophilicity and steric effects.

Properties

IUPAC Name

2-[4-(difluoromethyl)-2-ethylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2S/c1-2-16-4-7-6(10(12)13)3-8(14-11(7)15-16)19-5-9(17)18/h3-4,10H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRLEZNIGUEVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a novel compound that has garnered interest due to its potential biological activities. The compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F2N3O2SC_{12}H_{12}F_2N_3O_2S, with a molecular weight of approximately 299.30 g/mol. The presence of the difluoromethyl group and thioacetic acid moiety significantly influences its biochemical interactions.

Property Value
Molecular FormulaC12H12F2N3O2SC_{12}H_{12}F_2N_3O_2S
Molecular Weight299.30 g/mol
CAS Number1018166-25-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluoromethyl Group : Electrophilic substitution methods are commonly employed to introduce the difluoromethyl group.
  • Thioacetic Acid Moiety Addition : The final step involves the thiolation reaction to attach the thioacetic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluoromethyl group enhances lipophilicity and binding affinity to target proteins, while the thioacetic acid moiety may facilitate covalent interactions with active site residues.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits:

  • Anti-inflammatory Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.
Compound IC50 (μM) Activity
Celecoxib0.04 ± 0.01COX-2 Inhibition
Compound A0.05 ± 0.02COX-1 Inhibition

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models revealed significant anti-inflammatory effects when administered at specific dosages, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions
Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Differences
2-[[2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid C₁₄H₁₄F₃N₃O₂S 305.28 1018046-81-5 Trifluoromethyl (CF₃) at position 4; propyl at position 2
2-[[2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid C₁₁H₁₀F₃N₃O₂S 305.28 1018046-75-7 CF₃ at position 4; 2,3-dimethyl substitution

Key Insights :

  • Propyl and dimethyl substituents increase steric bulk compared to ethyl, which may reduce metabolic clearance but limit tissue penetration .
Derivatives with Heteroaryl/Aryl Substituents
Compound Name Molecular Formula Molecular Weight CAS No. Key Features
2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₆H₁₂F₃N₃O₂S 367.35 937606-08-1 Cyclopropyl at position 3; thienyl at position 6
2-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₅H₁₄F₂N₃O₃ 347.32 937607-18-6 Methoxyphenyl at position 6; methyl at position 3

Key Insights :

  • Thienyl and methoxyphenyl groups introduce aromatic π-systems, improving interactions with enzymes or receptors .
  • Cyclopropyl substituents enhance conformational rigidity, which may improve selectivity .
Methyl Ester Prodrugs/Intermediates
Compound Name Molecular Formula Molecular Weight CAS No. Key Differences
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate C₁₁H₁₁F₂N₃O₂S 287.29 1018047-37-4 Methyl ester; methyl at position 2
Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate C₁₂H₁₁F₃N₃O₂S 318.30 1018047-30-7 Ethyl at position 2; CF₃ at position 4

Key Insights :

  • Methyl esters are likely prodrugs, improving oral bioavailability by enhancing passive diffusion .
  • Conversion to the free acid form (via ester hydrolysis) is required for bioactivity.
Commercial Availability and Stability
  • The target compound (CAS 1172878-64-6) is listed as discontinued by CymitQuimica, unlike trifluoromethyl analogs .

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